C28H36Cl2N2O5

Description

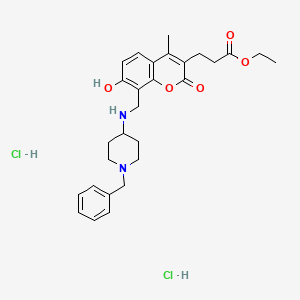

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H36Cl2N2O5 |

|---|---|

Molecular Weight |

551.5 g/mol |

IUPAC Name |

ethyl 3-[8-[[(1-benzylpiperidin-4-yl)amino]methyl]-7-hydroxy-4-methyl-2-oxochromen-3-yl]propanoate;dihydrochloride |

InChI |

InChI=1S/C28H34N2O5.2ClH/c1-3-34-26(32)12-10-23-19(2)22-9-11-25(31)24(27(22)35-28(23)33)17-29-21-13-15-30(16-14-21)18-20-7-5-4-6-8-20;;/h4-9,11,21,29,31H,3,10,12-18H2,1-2H3;2*1H |

InChI Key |

QEOLXQWIXYBRLN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)O)CNC3CCN(CC3)CC4=CC=CC=C4)OC1=O)C.Cl.Cl |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of the Morphinan Skeleton Leading to C28h36cl2n2o5

General Methodologies for the Construction of Complex Morphinan (B1239233) Scaffolds

The synthesis of the morphinan framework is a significant challenge in organic chemistry due to its rigid, polycyclic nature and multiple stereocenters. Over the years, various strategies have been developed to assemble this complex architecture.

Approaches to the Core Phenanthrene (B1679779) and D-Ring System

The morphinan structure is built upon a reduced phenanthrene core (rings A, B, and C) fused with a nitrogen-containing D-ring. mdpi.com The construction of this tetracyclic system is a critical aspect of morphinan synthesis. One of the most efficient methods to date for creating the phenanthrene-like core is the Grewe cyclization, a biomimetic approach that mimics the natural biosynthetic pathway in the opium poppy. nih.gov This key step involves an acid-catalyzed cyclization of a benzylisoquinoline precursor to form the crucial C-9 to C-13 bond, thereby establishing the complete phenanthrene-like core with the quaternary carbon center at C-13. nih.gov

Alternative strategies for constructing the phenanthrene skeleton include intramolecular Diels-Alder reactions, which can provide a high degree of stereocontrol. acs.orgrsc.org These reactions often involve the formation of a highly functionalized tetracyclic intermediate that can be further elaborated into the morphinan core. acs.orgrsc.org Other approaches have utilized palladium-catalyzed cyclizations and radical cyclizations to forge the intricate ring system. mdpi.comnih.gov The formation of the D-ring, a piperidine (B6355638) ring, is often accomplished in the later stages of the synthesis, for instance, through reductive amination or lactam formation followed by reduction. mdpi.com

Introduction of the 4,5α-Epoxy Bridge

A characteristic feature of many biologically active morphinans, including C28H36Cl2N2O5, is the 4,5α-epoxy bridge, which forms the E-ring. mdpi.com This structural element is often introduced from a precursor with appropriate functionalities. For instance, starting from thebaine, a naturally occurring morphinan alkaloid, the 4,5α-epoxy bridge is already present. google.com In total synthesis approaches, this ether linkage is typically formed through an intramolecular nucleophilic substitution, where a phenolic hydroxyl group at C-4 attacks an activated carbon at C-5. nih.gov This cyclization is often a challenging step, requiring careful control of reaction conditions to achieve the desired α-configuration of the epoxy bridge.

Targeted Synthesis of this compound: Specific Reaction Pathways and Methodologies

The synthesis of this compound requires the strategic installation of two key side chains onto the pre-formed morphinan-6-one (B15388065) scaffold: a (3-phenylpropyl)oxy group at the 14β-position and an aminoacetic acid (glycine) moiety at the 6β-position. A 2011 study by Spetea and colleagues provides a detailed pathway for the synthesis of this specific compound, which they designated as 14·2HCl . acs.orgacs.orgnih.gov

Elaboration of the 14β-Position with the (3-Phenylpropyl)oxy Moiety

The introduction of an alkoxy group at the C-14 position has been shown to significantly influence the pharmacological profile of morphinans. nih.govnih.gov In the case of this compound, this is a (3-phenylpropyl)oxy group. The synthesis starts from a 14-hydroxy-morphinan-6-one precursor. The hydroxyl group at C-14 can be alkylated using a suitable electrophile, such as 3-phenylpropyl bromide, in the presence of a base to yield the desired 14-O-substituted morphinan. The presence of this bulky substituent has been found to enhance affinity for all three major opioid receptor types (μ, δ, and κ). acs.orgnih.gov

Table 1: Key Reagents for 14β-Position Elaboration

| Precursor | Reagent | Resulting Moiety |

|---|

This table illustrates a representative reagent for the installation of the (3-phenylpropyl)oxy group.

Incorporation of the 6β-Amino]acetic Acid Side Chain

The introduction of an amino acid residue at the C-6 position is a key feature of this compound. This modification is achieved through reductive amination of the 6-keto group of the 14-phenylpropoxymorphinan-6-one precursor. mdpi.comacs.orgnih.gov The specific procedure involves reacting the morphinan-6-one with glycine (B1666218) tert-butyl ester hydrochloride in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃). mdpi.comnih.gov This reaction typically yields a mixture of the 6α and 6β diastereomers, which can be separated by chromatographic techniques. nih.gov The final step is the cleavage of the tert-butyl ester protecting group, usually under acidic conditions (e.g., with HCl in dioxane), to afford the free amino acid, this compound, as its dihydrochloride (B599025) salt. acs.orgnih.gov

Table 2: Synthetic Steps for 6β-Side Chain Incorporation

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Reductive Amination | Glycine tert-butyl ester hydrochloride, NaCNBH₃ | 6α/β-Aminoacetic acid tert-butyl ester morphinan |

| 2 | Diastereomer Separation | Chromatography | 6β-Aminoacetic acid tert-butyl ester morphinan |

This interactive table outlines the synthetic sequence for introducing the aminoacetic acid side chain.

Stereocontrolled Synthesis and Diastereoselective Control in Forming the Morphinan Stereocenters

The morphinan skeleton possesses multiple stereocenters, and their precise spatial arrangement is crucial for biological activity. mdpi.com The absolute configuration of the naturally occurring and most active morphinans is (-). Total synthesis strategies must therefore address the challenge of controlling the stereochemistry at each of these centers. This can be achieved through various methods, including the use of chiral starting materials, asymmetric catalysis, and diastereoselective reactions. acs.org

In the context of this compound synthesis, the stereochemistry of the core morphinan scaffold is typically established early on, often by starting from a chiral precursor derived from natural sources or through an asymmetric synthesis. The introduction of the aminoacetic acid side chain at C-6 creates a new stereocenter. As mentioned, the reductive amination of the 6-keto group leads to a mixture of 6α and 6β diastereomers. nih.gov The desired 6β-epimer, which is present in this compound, is then isolated. The assignment of the configuration at C-6 is typically confirmed using NMR spectroscopy, based on the coupling constants between the protons at C-5 and C-6. nih.gov

Formation of the Dihydrochloride Salt

The final step in the synthesis of many amine-containing pharmaceutical compounds, including those with a morphinan-type structure, is the formation of a stable, crystalline salt. This enhances stability, and handling properties. For Alvimopan, this involves converting the free base into its dihydrochloride salt.

The process typically involves dissolving the purified Alvimopan free base in a suitable organic solvent, such as ethanol (B145695) or a mixture of isopropanol (B130326) and water. Subsequently, a solution of hydrochloric acid (HCl) in a solvent like ethanol is added to the mixture. The addition of concentrated hydrochloric acid adjusts the pH of the solution to an acidic range, typically around pH 2. This protonates the two basic nitrogen atoms within the Alvimopan structure—the piperidine nitrogen and the secondary amine of the glycinamide (B1583983) side chain—leading to the formation of the dihydrochloride salt. The salt then crystallizes from the solution, is collected by filtration, washed, and dried to yield the final product with high purity. One patented method describes adding the compound to a mixture of isopropanol and water, followed by the addition of 6mol/L sodium hydroxide (B78521) solution. The pH is then adjusted to 6 with concentrated hydrochloric acid, leading to crystallization. google.com

Advanced Chemical Modifications and Derivatization at Key Positions of the Morphinan Scaffold

The morphinan scaffold, the core structure of a broad class of opioids, offers several key positions for chemical modification to fine-tune pharmacological activity. The development of ligands like Alvimopan, which is structurally derived from naltrexone (B1662487), showcases the strategic derivatization at these positions to achieve specific therapeutic profiles, such as peripheral restriction.

N-Substitution Strategies at the C-17 Position: Beyond Methylation for Receptor Ligand Design

The nitrogen atom at the C-17 position of the morphinan skeleton is a critical determinant of a ligand's pharmacological properties, dictating whether the compound acts as an agonist, antagonist, or partial agonist. plos.org While a methyl group at this position, as seen in morphine, typically confers agonist activity, replacing it with larger substituents can dramatically alter the compound's interaction with opioid receptors. plos.org

The synthesis of naltrexone, a precursor scaffold for related compounds, involves replacing the N-methyl group of oxymorphone with an N-cyclopropylmethyl group. researchgate.net This transformation is a key strategy for converting an agonist into a potent antagonist. researchgate.net Several methods have been developed for this N-dealkylation and subsequent N-alkylation process. One efficient approach involves a palladium-catalyzed N-demethylation/acylation protocol. cdnsciencepub.com In a three-step conversion of oxymorphone to naltrexone, oxymorphone is first peracylated and then subjected to the palladium-catalyzed reaction, which cleverly utilizes an intramolecular migration of an acyl group from the C-14 position to the newly demethylated N-17 site. cdnsciencepub.com A subsequent reduction step yields the N-cyclopropylmethyl substituted antagonist, naltrexone, in high yield. cdnsciencepub.com This N-cyclopropylmethyl substituent is an essential structural feature for the potent antagonist properties of naltrexone and its derivatives. researchgate.net

| N-Substituent at C-17 | Resulting Pharmacological Profile | Example Compound |

| Methyl | Potent Agonism | Morphine, Oxymorphone |

| Phenethyl | Enhanced Agonism | N-Phenethyloxymorphone |

| Allyl | Potent Antagonism | Naloxone (B1662785) |

| Cyclopropylmethyl | Potent Antagonism | Naltrexone |

| Cyclobutylmethyl | Partial Agonism / Antagonism | Nalbuphine |

Modifications and Functionalization at the C-3 Position (Phenolic Hydroxyl Group)

The phenolic hydroxyl group at the C-3 position is another crucial site for modification on the morphinan scaffold. This group is an important structural feature for analgesic activity. d-nb.infoauburn.edu Its modification can significantly impact a compound's potency and properties.

Etherification of the C-3 hydroxyl group, such as the methylation that converts morphine to codeine, generally reduces analgesic activity but can introduce other useful properties. auburn.edumdpi.com While direct alkylation can be achieved, this position also provides a handle for introducing more complex functionality. For instance, the C-3 hydroxyl can be O-alkylated with reagents like ethyl bromoacetate, and subsequent hydrolysis of the ester yields a carboxymethyl ether derivative. d-nb.info This introduces a carboxylic acid group, which can serve as a hapten for conjugation to proteins, a technique used in the development of immunoassays. d-nb.info Although functionalization at the C-3 position often leads to decreased analgesic effects, it is a key strategy for creating derivatives for specific applications, such as selective determination in body fluids or as prodrugs. d-nb.info

Further Functionalization at the C-6 and C-14 Positions for Novel Chemical Space Exploration

The C-6 and C-14 positions of the morphinan ring system offer rich opportunities for derivatization to explore novel chemical space and modulate pharmacological activity.

C-6 Position: The C-6 position in naltrexone features a ketone. This ketone can be a site for various chemical transformations. For example, the introduction of hydrophilic groups at this position has been a strategy to design peripherally restricted opioids. mdpi.com The synthesis of 6β-N-heterocyclic-substituted naltrexamine derivatives is one such approach to develop peripheral mu-opioid receptor antagonists. mdpi.com These modifications aim to increase polarity and limit the ability of the molecule to cross the blood-brain barrier. mdpi.com

C-14 Position: The introduction of a hydroxyl group at the C-14 position is a hallmark of potent antagonists like naltrexone and naloxone. This feature is critical for their antagonistic properties. researchgate.net The synthesis of this hydroxyl group often involves a late-stage C-H oxidation. In a total synthesis of naltrexone, for example, the C-14 hydroxyl is installed via a two-step sequence involving a palladium-mediated dehydrogenation of the C-6 ketone to an enone, followed by an allylic C-H oxidation. nih.govnih.gov This strategic functionalization highlights the importance of the 14-hydroxyl group in defining the interaction with opioid receptors. Further derivatization at this position, for instance by creating 14-O-aryl esters or ethers, has been explored to create ligands with dual selectivity for different opioid receptors. nih.gov

| Position | Common Functional Group | Impact of Modification |

| C-6 | Ketone (in Naltrexone) | Site for introducing polar groups to confer peripheral selectivity. mdpi.commdpi.com |

| C-14 | Hydroxyl (in Naltrexone) | Essential for potent antagonist activity; site for further derivatization to alter receptor selectivity. researchgate.netnih.gov |

Development of Convergent and Efficient Synthetic Routes for Morphinan-Type Ligands

The complex, rigid pentacyclic structure of morphinans presents a significant synthetic challenge. Therefore, the development of convergent and efficient synthetic routes is a major focus of research, moving beyond semi-synthesis from natural opiates like thebaine.

A convergent synthesis strategy involves preparing key fragments of the target molecule separately and then joining them in the later stages of the synthesis. This approach is often more efficient and flexible than a linear synthesis. For Alvimopan, which is not a traditional morphinan but a piperidine-based structure designed to mimic one, a convergent route is employed. The synthesis involves preparing a chiral 3,4-dimethyl-4-arylpiperidine fragment and coupling it with a protected amino acid derivative. drugfuture.com One patented route describes the reaction of a protected piperidine segment with (S)-ethyl-2-(2-phenmethyl-3-methylsulfonicoxy alanine)-acetic acid. google.com

For true morphinan structures like naltrexone, novel total synthesis strategies have been developed to avoid reliance on natural product starting materials. One such asymmetric synthesis achieves (-)-naltrexone in 17 linear steps from simple, achiral precursors. nih.govnih.gov Key steps in this route include:

A Rh(I)-catalyzed C–H alkenylation and torquoselective electrocyclization cascade to build a key bicyclic intermediate. nih.govnih.gov

A Grewe cyclization to form the tetracyclic morphinan core, which cleverly includes a hydride shift to install the C-6 keto group. nih.govnih.gov

A late-stage C-14 hydroxylation. nih.govnih.gov

Such de novo syntheses are significant because they allow access to either enantiomer of the natural product and can be adapted to create derivatives that are not easily accessible from the naturally occurring, highly functionalized opioid alkaloids. nih.govnih.gov These advanced synthetic strategies are crucial for developing next-generation morphinan-type ligands with tailored pharmacological profiles.

Structure Activity Relationship Sar Investigations of C28h36cl2n2o5 and Its Analogues

Fundamental Principles Governing Morphinan-Receptor Interactions

The interaction between morphinan (B1239233) ligands and opioid receptors is a complex interplay of stereochemistry and specific chemical moieties that engage with amino acid residues within the receptor binding pocket. The morphinan core itself, with its characteristic T-shape, provides the necessary scaffold for these interactions. nii.ac.jp Key pharmacophores commonly found in the morphinan skeleton include a tertiary amine, which typically forms a salt-bridge interaction with a conserved aspartic acid residue (Asp147 in the µ-opioid receptor), and an aromatic ring that engages in lipophilic contacts with various residues. nii.ac.jp The physiological effects of morphinans are largely associated with the aromatic A ring and the nitrogen-containing D ring. wikipedia.org

Opioid receptors, namely the mu (µ), delta (δ), and kappa (κ) receptors, are G-protein coupled receptors (GPCRs) that are activated by morphinan derivatives. mdpi.com The activation of these receptors, particularly the µ-opioid receptor (MOR), is the primary mechanism for the analgesic effects of many opioid drugs. plos.orgresearchgate.net The structure of the morphinan ligand dictates its binding affinity and selectivity for these receptor subtypes, as well as its functional activity as an agonist, partial agonist, or antagonist.

Role of the 14β-[(3-Phenylpropyl)oxy] Moiety on the Morphinan Core in Ligand Efficacy

The introduction of a substituent at the 14-position of the morphinan skeleton has a profound impact on the pharmacological profile of the resulting compound. The presence of a 14-hydroxyl group can influence the efficacy of the ligand, and this effect is dependent on the nature of the substituent at the 17-nitrogen. plos.orgresearchgate.net In agonist compounds, a 14-hydroxyl group tends to slightly decrease in vitro potency while increasing in vivo potency. plos.orgresearchgate.net

Replacing the 14-hydroxyl with a larger alkoxy group, such as a phenylpropoxy moiety, can dramatically alter the ligand's properties. Studies on 14-O-phenylpropyl substituted morphinans have shown that this group can convert a selective MOR ligand into a non-selective agonist with high affinity for all three opioid receptors (MOR, DOR, and KOR). nih.gov For instance, the introduction of a 14-phenylpropoxy group into potent antagonists like naloxone (B1662785) and naltrexone (B1662487) transforms them into highly active analgesic agents. nih.govacs.org This modification generally leads to an increase in agonist potency and affinity for all three receptor types, while diminishing receptor selectivity. nih.govacs.org In some cases, the introduction of a 14-phenylpropoxy ether can lead to an astonishing increase in antinociceptive potency, in some instances by over 40,000-fold compared to the parent compound. umaryland.edu

| Compound | 14-Substituent | Receptor Profile | Reference |

| Oxymorphone | -OH | MOR agonist | nih.gov |

| 14-O-methyloxymorphone | -OCH3 | Selective MOR agonist | nih.gov |

| 14-O-phenylpropyloxymorphone | -O(CH2)3Ph | Non-selective agonist | nih.gov |

| Naltrexone | -OH | Opioid antagonist | nih.gov |

| 14-Phenylpropoxy naltrexone | -O(CH2)3Ph | Potent analgesic | nih.govacs.org |

Impact of the 6β-Amino]acetic Acid Substitution on Receptor Binding and Selectivity

Modifications at the C-6 position of the morphinan ring also play a crucial role in determining the pharmacological profile. While a 6-keto group is present in many potent opioids like oxymorphone, it is not a strict requirement for high MOR affinity. acs.org Replacement of the 6-keto group with other functionalities, such as amino acids, can lead to subtle but significant changes in biological activity. acs.org

Specifically, the introduction of a 6β-aminoacetic acid (glycine) conjugate has been investigated. Studies have shown that 6-glycine conjugates of 14-phenylpropoxymorphinans display similar high binding affinities to all three opioid receptors as their 6-keto counterparts. nih.govacs.org For example, both the 6-keto and 6-glycine derivatives of N-methyl and N-cyclopropylmethyl 14-phenylpropoxymorphinans exhibit comparable affinities at µ, δ, and κ receptors. nih.govacs.org In some instances, 6-amino acid conjugates of 14-O-methyloxymorphone have been shown to be more effective in producing an antinociceptive response than morphine. mdpi.com The stereochemistry of the amino acid at the 6-position is also a determinant of activity.

| Compound Series | 6-Substituent | Impact on Binding | Reference |

| 14-Phenylpropoxymorphinans | -Keto | High affinity | nih.govacs.org |

| 14-Phenylpropoxymorphinans | -Glycine | Similar high affinity | nih.govacs.org |

| 14-O-methyloxymorphone | -Amino Acid | Potent antinociception | mdpi.com |

Influence of the 17-Methyl Group and its N-Substituent Modifications on Receptor Functional Activity Profile

The substituent on the nitrogen at position 17 is a well-established determinant of the functional activity of morphinan ligands, capable of shifting the profile from agonist to antagonist. plos.orgmdpi.com A 17-methyl group is commonly found in potent MOR agonists like morphine and oxymorphone. researchgate.net Replacing the N-methyl group with other substituents can drastically alter the pharmacological properties. For example, substitution with an N-allyl or N-cyclopropylmethyl group in the oxymorphone series produces the potent opioid antagonists naloxone and naltrexone, respectively. plos.orgresearchgate.netresearchgate.net

Conversely, substituting the N-methyl group with an N-phenethyl group can significantly increase analgesic potency. researchgate.net In the oxymorphone series, this substitution results in a 12-fold increase in analgesic potency. plos.orgresearchgate.net However, in the context of 14-phenylpropoxy substituted morphinans, both N-methyl and N-cyclopropylmethyl analogs can act as µ agonists, which is an exception to the general rule that N-cyclopropylmethyl substitution leads to µ antagonists. umaryland.edu

Stereochemical Determinants of Biological Activity within the Morphinan Framework

The stereochemistry of the morphinan scaffold is fundamental to its biological activity and receptor selectivity. mdpi.commdpi.com The morphinan core contains three chiral centers at positions 9, 13, and 14. mdpi.com The naturally occurring (-)-isomers, which have an R configuration at these centers (9R, 13R, 14R), are typically the active opioid agonists. mdpi.com For example, levorphanol (B1675180), with this configuration, is a potent opioid agonist. mdpi.commdpi.com Its enantiomer, dextrorphan (B195859), with the opposite (9S, 13S, 14S) configuration, has a different pharmacological profile, acting as an NMDA receptor antagonist with little analgesic activity. mdpi.com

The conformation of the C-ring of the morphinan skeleton also influences activity. In morphine, the C-ring has a boat conformation, while saturation of the C7-C8 double bond to form dihydromorphine results in a chair conformation for this ring. akjournals.com The orientation of substituents, such as the 6-hydroxyl group, is also critical. In morphine, the 6α-hydroxyl is equatorial, while in isomorphine, the 6β-hydroxyl is in a pseudo-axial position. mdpi.com These stereochemical nuances dictate how the molecule fits into the receptor's binding pocket and, consequently, its pharmacological effect.

Comparative SAR Studies with Other Related Morphinan Derivatives and Opioid Receptor Ligands

The SAR of [[4,5alpha-Epoxy-3-hydroxy-17-methyl-14beta-[(3-phenylpropyl)oxy]morphinan-6beta-yl]amino]acetic Acid Dihydrochloride (B599025) can be further understood by comparing it to other morphinan series. For instance, in the 14-aminomorphinone series, the nature and position of substituents on an N-cinnamoyl ring were found to influence efficacy, with 2'-chloro and 2'-methyl ligands showing higher efficacy than their 4'-substituted counterparts. acs.org This series also confirmed the established SAR that 17-methyl ligands generally have greater µ-opioid receptor efficacy than their 17-cyclopropylmethyl counterparts. acs.org

Comparison with 14-O-methyloxymorphone derivatives reveals that the introduction of a 5-methyl group can increase MOR selectivity. nih.gov The removal of the 6-keto group in N-methylmorphinan-6-ones generally results in compounds that retain high MOR affinity, indicating that this group is not essential for potent agonist activity. acs.org Furthermore, the conversion of a selective MOR ligand into a non-selective but highly potent agonist by the addition of a 14-phenylpropoxy group is a recurring theme. nih.gov

Exploration of Unexplored Binding Domains via Novel Morphinan-Type Skeletons

While the primary interaction of the morphinan nitrogen with the opioid receptor is well-established, the SAR around the D-ring (the piperidine (B6355638) ring) has been less explored due to concerns about disrupting this crucial interaction. nih.gov However, recent research has focused on designing novel morphinan-type skeletons to probe unexplored binding domains. nih.govnii.ac.jp

Studies have shown that novel morphinan-type ligands with a side chain positioned above the D-ring can still exhibit binding affinity for opioid receptors. nih.gov The reaction of 14-aminonaltrexone has led to the discovery of novel morphinan-type skeletons, with some derivatives showing opioid receptor binding. researchgate.netresearchgate.net These findings suggest that there are opportunities to develop new classes of morphinan-based ligands with unique pharmacological profiles by exploring structural modifications that extend into previously uninvestigated regions of the ligand-receptor interaction space. nih.gov

Molecular Interactions and Mechanistic Studies in Vitro Investigations of C28h36cl2n2o5

Radioligand Binding Assays for Receptor Affinity Determination (e.g., µ, κ, δ Opioid Receptors)

No data from radioligand binding assays for the compound C28H36Cl2N2O5 are present in the reviewed scientific literature. Therefore, its binding affinity (Ki) or inhibitory concentration (IC50) at mu (µ), kappa (κ), or delta (δ) opioid receptors has not been determined.

In Vitro Functional Assays to Characterize Agonist, Antagonist, and Mixed Agonist-Antagonist Profiles

There are no published in vitro functional assay studies for this compound. Consequently, its functional activity—whether it acts as an agonist, antagonist, or has a mixed agonist-antagonist profile at opioid or other receptors—remains uncharacterized.

Investigation of Downstream Signaling Pathways and Receptor Activation Mechanisms

Information regarding the downstream signaling pathways and receptor activation mechanisms associated with this compound is not available. Research into its effects on intracellular signaling cascades, such as cyclic AMP (cAMP) modulation or β-arrestin recruitment, has not been reported.

Protein-Ligand Interaction Studies through Biochemical and Biophysical Techniques

There are no documented protein-ligand interaction studies for this compound using biochemical or biophysical methods. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR) have not been publicly applied to study its binding to any protein target.

Elucidation of Molecular Mechanisms Related to NMDA Receptor Antagonism or Other Targets

The molecular mechanism of action for this compound, including any potential activity as an N-Methyl-D-Aspartate (NMDA) receptor antagonist, has not been elucidated. There is a lack of scientific studies investigating its interaction with the NMDA receptor complex or any other molecular targets.

Computational Chemistry and Cheminformatics Approaches in Morphinan Research

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure of C28H36Cl2N2O5

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like this compound at the atomic level. These methods, rooted in quantum mechanics, provide insights into the three-dimensional arrangement of atoms (conformation) and the distribution of electrons, which are critical determinants of a molecule's reactivity and biological activity.

Conformational analysis of this compound would involve systematically exploring its potential energy surface to identify stable, low-energy conformations. Techniques such as Density Functional Theory (DFT) are commonly employed for this purpose. For a molecule with the complexity of a morphinan (B1239233) derivative, this process can reveal the preferred spatial arrangement of its various functional groups, which is crucial for its interaction with a receptor binding pocket. The T-shaped three-dimensional geometry characteristic of many morphinans is a key aspect that would be investigated.

The electronic structure of this compound, including properties like electrostatic potential, molecular orbital energies (HOMO and LUMO), and partial atomic charges, can also be elucidated through quantum chemical calculations. These properties are vital for understanding how the molecule will interact with its biological target. For instance, the electrostatic potential map can highlight regions of the molecule that are electron-rich or electron-poor, indicating sites for potential hydrogen bonding or electrostatic interactions with a receptor.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C) | Key Distances (Å) |

|---|---|---|---|

| 1 | 0.00 | 65.4 | N1-O3: 4.2 |

| 2 | 1.25 | -175.2 | N1-O3: 5.8 |

| 3 | 2.50 | 89.1 | N1-O3: 4.5 |

Molecular Docking Simulations for Predicting Ligand-Receptor Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For this compound, docking simulations would be performed against the three-dimensional structures of opioid receptors, such as the mu-opioid receptor (MOR), to predict its binding mode and estimate its binding affinity.

The process involves placing the three-dimensional structure of this compound into the binding site of the receptor and using a scoring function to evaluate the different possible binding poses. The results of molecular docking can provide valuable information about the key interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. acs.orgnih.gov For morphinans, interactions with specific residues like Asp147 and His297 in the MOR are known to be crucial for binding and activation. acs.orgnih.gov

The predicted binding affinity, often expressed as a docking score or an estimated inhibition constant (Ki), can be used to rank and prioritize candidate molecules for further investigation. A lower docking score generally indicates a more favorable binding interaction.

Table 2: Hypothetical Molecular Docking Results for this compound with the Mu-Opioid Receptor

| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Ki (nM) |

|---|---|---|---|

| 1 | -9.8 | D147, H297, Y326 | 5.2 |

| 2 | -8.5 | D147, M151, W293 | 25.6 |

| 3 | -7.9 | Y148, I296 | 89.1 |

Molecular Dynamics Simulations for Characterizing Receptor-Ligand Complex Stability and Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. Following molecular docking, an MD simulation would be performed on the this compound-opioid receptor complex to assess its stability and to characterize the dynamic behavior of the system.

Table 3: Hypothetical Molecular Dynamics Simulation Data for the this compound-MOR Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Key Interaction Stability |

|---|---|---|---|

| 0-50 | 1.2 ± 0.3 | 1.5 ± 0.4 | High |

| 50-100 | 1.3 ± 0.2 | 1.6 ± 0.3 | High |

| 100-150 | 1.4 ± 0.3 | 1.7 ± 0.4 | Moderate |

| 150-200 | 1.5 ± 0.4 | 1.8 ± 0.5 | Moderate |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of Morphinan Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For the predictive design of morphinan analogues related to this compound, a QSAR model would be developed using a dataset of known morphinans with their experimentally determined activities.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the dataset. These descriptors can represent various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological features. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the biological activity. nih.gov

Once a robust and predictive QSAR model is developed, it can be used to predict the activity of new, untested compounds like this compound and its designed analogues. This allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and experimental testing.

De Novo Drug Design and Virtual Screening Strategies for Identifying Novel Morphinan-Type Scaffolds

De novo drug design and virtual screening are powerful computational strategies for the discovery of novel molecules with desired biological activity. wikipedia.org In the context of morphinan research, these methods can be used to identify new chemical scaffolds that mimic the key features of known morphinans but possess novel structural characteristics.

De novo design algorithms build molecules from scratch, either by assembling fragments or by growing a molecule atom by atom within the receptor's binding site. This approach can lead to the discovery of entirely new chemical classes of compounds that may have improved properties compared to existing morphinans.

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a specific target. nih.gov This can be done using either ligand-based methods, which search for compounds similar to known active molecules, or structure-based methods, which use docking to predict the binding of compounds to the receptor. nih.govmdpi.com These strategies can accelerate the discovery of new morphinan-type ligands by narrowing down the vast chemical space to a manageable number of promising candidates for experimental validation.

Theoretical Studies on Reaction Mechanisms Relevant to Morphinan Synthesis

Computational chemistry can also be applied to study the reaction mechanisms involved in the synthesis of complex molecules like morphinans. Understanding the intricate details of a chemical reaction at the molecular level can help in optimizing reaction conditions, improving yields, and designing more efficient synthetic routes.

For the synthesis of a novel compound such as this compound, theoretical studies could be employed to investigate the transition states and reaction pathways of key synthetic steps. Quantum chemical methods can be used to calculate the activation energies and reaction energies, providing insights into the feasibility and selectivity of a particular reaction. This information can be invaluable for synthetic chemists in planning and executing the synthesis of new morphinan analogues.

Advanced Analytical Methodologies for Characterization and Quantification of C28h36cl2n2o5

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. unodc.org For a compound with the formula C28H36Cl2N2O5, HRMS would provide a highly accurate mass measurement, typically to within a few parts per million (ppm), which helps to confirm the molecular formula. nottingham.ac.uk

The technique works by ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z). nih.gov The high resolution allows for the differentiation between compounds with very similar nominal masses. uniroma1.it For this compound, the presence of two chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, which would be readily observable with HRMS.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecule. The resulting fragmentation pattern provides valuable information about the compound's structure, revealing the connectivity of its atoms and functional groups.

Hypothetical HRMS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | This compound |

| Calculated Monoisotopic Mass | 550.1998 |

| Observed Mass (Hypothetical) | 550.1995 |

| Mass Accuracy (Hypothetical) | < 1 ppm |

| Isotopic Pattern | Characteristic M, M+2, M+4 peaks due to two Cl atoms |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. dea.gov It provides information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.

¹H NMR: This experiment would reveal the number of different types of protons, their chemical environments (shielding/deshielding), and their proximity to other protons through spin-spin coupling. caymanchem.com The integration of the signals would correspond to the number of protons of each type.

¹³C NMR: This would provide information on the number and types of carbon atoms in the molecule (e.g., aliphatic, aromatic, carbonyl).

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons, which is crucial for piecing together the molecular skeleton.

Hypothetical ¹H NMR Chemical Shift Ranges for this compound Functional Groups

| Functional Group Type | Expected Chemical Shift Range (ppm) |

|---|---|

| Aromatic Protons | 6.5 - 8.0 |

| Aliphatic Protons adjacent to N | 2.5 - 4.0 |

| Aliphatic Protons adjacent to O | 3.5 - 4.5 |

| Other Aliphatic Protons | 0.7 - 2.5 |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nii.ac.jp It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. mdpi.com The molecular formula this compound suggests the presence of several functional groups.

The IR spectrum would be analyzed for characteristic absorption bands that could indicate the presence of hydroxyl (-OH), amine (-NH), carbonyl (C=O), and aromatic (C=C) groups. sigmaaldrich.com The fingerprint region of the spectrum (below 1500 cm⁻¹) is unique to the molecule and can be used for identification by comparison with a reference spectrum. nii.ac.jp

Hypothetical IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H stretch (if present) | 3200-3600 (broad) |

| N-H stretch (if present) | 3300-3500 (sharp) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (e.g., ketone, ester) | 1650-1750 |

| C=C stretch (aromatic) | 1400-1600 |

| C-O stretch | 1000-1300 |

| C-N stretch | 1000-1350 |

| C-Cl stretch | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems and chromophores. A chromophore is the part of a molecule that absorbs UV or visible light.

For a molecule with the formula this compound, the presence of aromatic rings or other conjugated systems would result in characteristic absorption bands in the UV-Vis spectrum. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) can be determined, which can aid in both structural elucidation and quantitative analysis.

Hypothetical UV-Vis Absorption Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| λmax | ~280 nm (indicative of an aromatic system) |

| Molar Absorptivity (ε) | Dependent on the specific chromophore structure |

| Solvent | Ethanol (B145695) or Methanol |

Chromatographic Techniques for Purity Assessment, Separation, and Quantification (e.g., HPLC, GC)

Chromatography is a set of laboratory techniques for the separation of mixtures. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be essential for assessing purity, separating it from impurities or byproducts, and for quantification.

HPLC: This is a highly versatile technique for the analysis of non-volatile or thermally unstable compounds. A reversed-phase HPLC method would likely be developed to separate this compound from any polar or non-polar impurities. The purity of the compound can be determined by the area percentage of its peak in the chromatogram. HPLC coupled with a UV detector or a mass spectrometer (LC-MS) is a powerful tool for both qualitative and quantitative analysis.

GC: If the compound is volatile and thermally stable, GC can be used for purity assessment. The sample is vaporized and separated in a column. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.

X-ray Crystallography for Definitive Determination of Molecular Structure and Absolute Stereochemistry

X-ray crystallography is a powerful technique that can provide the definitive three-dimensional structure of a molecule in the solid state. It involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined.

For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and, crucially, its absolute stereochemistry. This is particularly important for chiral molecules, as different stereoisomers can have vastly different biological activities.

Development of Standardized Analytical Protocols for Quality Control of Morphinan (B1239233) Derivatives

Given the complexity of the likely structure of this compound, it may belong to the class of morphinan derivatives or other synthetic opioids. dea.gov The quality control of such compounds is critical, especially in a pharmaceutical context. This involves the development of standardized analytical protocols to ensure identity, purity, and strength.

These protocols would be based on the analytical techniques described above and would be validated according to regulatory guidelines (e.g., from the International Council for Harmonisation - ICH). A comprehensive approach to quality control for novel synthetic opioids is essential. Standardized methods are crucial for consistent and reliable results across different laboratories. This often involves the use of certified reference standards for calibration and verification. The development of such protocols ensures the safety and efficacy of pharmaceutical products containing these active ingredients.

Future Directions and Emerging Research Opportunities in Morphinan Chemistry

Advancements in Asymmetric and Green Synthesis of Morphinan (B1239233) Scaffolds

The complex, multi-ring structure of the morphinan skeleton presents a significant synthetic challenge. google.com Historically, production has relied on semi-synthesis from naturally occurring alkaloids like thebaine. nih.gov However, recent efforts have focused on developing more efficient, stereoselective, and environmentally friendly synthetic routes.

Key advancements include:

Chemo-enzymatic Strategies: Combining traditional organic synthesis with biocatalysis offers a powerful approach. Enzymes can perform specific transformations with high stereoselectivity under mild conditions, reducing the need for protecting groups and hazardous reagents. For instance, enzymes like 1,2-dehydroreticuline (B1196774) reductase have been used for the stereoselective reduction of intermediates to produce specific enantiomers, which is crucial for pharmacological activity.

Asymmetric Synthesis and Desymmetrization: Creating the correct stereochemistry is fundamental, as different isomers can have vastly different pharmacological profiles; for example, levorphanol (B1675180) is a potent opioid agonist, while its enantiomer dextrorphan (B195859) acts on NMDA receptors. Strategies like the Rovis desymmetrization of peroxyquinol have been applied in the total synthesis of morphinans like oxycodone, allowing for the creation of optically active frameworks from prochiral starting materials. Organocatalysis is also emerging as a powerful tool for constructing the chiral bicyclo[3.3.1]nonane core of morphinans. google.com

Green Chemistry Approaches: There is a growing emphasis on making the synthesis of morphinan derivatives more sustainable. This includes developing methods that avoid toxic and corrosive reagents, such as the use of electrochemical N-demethylation to replace harsh chemical agents. Other strategies focus on sulfation or glucuronidation to create peripherally restricted opioids, which can be synthesized using reagents like a pyridine-SO3 complex in greener solvents.

Table 1: Modern Synthetic Strategies for Morphinan Scaffolds

| Strategy | Description | Key Advantages | Example Application | Citations |

|---|---|---|---|---|

| Chemo-enzymatic Synthesis | Integration of biocatalysts (enzymes) into multi-step organic synthesis pathways. | High stereoselectivity, mild reaction conditions, reduced need for protecting groups. | Use of reductases and synthases to create specific chiral intermediates like (R)-reticuline. | |

| Asymmetric Desymmetrization | Creation of chiral molecules from symmetrical (prochiral) precursors using a chiral catalyst. | Efficient access to enantiomerically enriched scaffolds. | Total synthesis of oxycodone using a desymmetrization-based approach. | |

| Electrochemical Methods | Using anodic oxidation for reactions like N- and O-demethylation. | Avoids toxic and hazardous reagents, scalable for industrial production. | Reagent-free N-demethylation of oxycodone. | |

| Organocatalysis | Use of small organic molecules to catalyze asymmetric transformations. | Metal-free reactions, enabling complex cascade reactions. | Asymmetric construction of the bicyclo[3.e.1]nonane framework. | google.com |

Exploration of Allosteric Modulators and Biased Agonists within the Morphinan Class

A major breakthrough in opioid pharmacology is the understanding that therapeutic effects (analgesia) and adverse effects may be mediated by different intracellular signaling pathways. wipo.int Opioid receptors, like most G protein-coupled receptors (GPCRs), can signal through G proteins (leading to analgesia) or through β-arrestin pathways (implicated in side effects like respiratory depression and tolerance). wipo.int

Biased Agonism: This has led to the development of "biased agonists," which preferentially activate the G protein pathway while minimizing β-arrestin recruitment. wipo.int The majority of morphinan-based compounds naturally exhibit a bias towards G protein signaling. TRV130 (Oliceridine) was one of the first G protein-biased µ-opioid receptor (MOR) agonists developed with the aim of reducing side effects. wipo.int The goal is to create a new generation of safer analgesics by fine-tuning this bias. Structural modifications to the morphinan skeleton, such as at the quinoline (B57606) moiety, can significantly influence the degree of G-protein bias versus β-arrestin recruitment.

Allosteric Modulation: An alternative to directly activating the receptor is to use allosteric modulators. These compounds bind to a different site on the receptor than the primary (orthosteric) site. Positive allosteric modulators (PAMs) have little to no effect on their own but can enhance the effect of the body's own endogenous opioids. This approach could offer several advantages, such as maintaining natural physiological patterns of receptor activation and potentially having a ceiling effect that reduces overdose risk. BMS-986122 is a known MOR-PAM that has been shown to enhance the potency of orthosteric agonists by disrupting a sodium ion binding site that normally stabilizes the receptor's inactive state. The discovery of the first kappa-opioid receptor (KOR) selective negative allosteric modulator (NAM) further expands the therapeutic possibilities, potentially to counteract unwanted KOR activation.

Application of Artificial Intelligence and Machine Learning in Morphinan Drug Discovery and Design

The process of discovering and optimizing new drugs is long and expensive. Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools to accelerate this process in morphinan chemistry.

Predictive Modeling: Deep learning models can be trained on large datasets of chemical structures and their biological activities to predict the properties of new, untested compounds. This allows researchers to screen vast virtual libraries of molecules and prioritize the most promising candidates for synthesis and testing, saving significant time and resources.

De Novo Drug Design: AI can go beyond screening existing molecules and can generate entirely new molecular structures optimized for specific properties, such as high affinity for a target receptor but with a biased signaling profile.

Understanding Receptor-Ligand Interactions: Integrating ML with molecular dynamics simulations can reveal the complex binding pathways of opiates to their receptors. These models can identify previously unknown allosteric sites and provide crucial insights into the structural basis of agonist versus antagonist activity, guiding the rational design of new drugs. The integration of ligand-based and structure-based methods through transfer learning is proving effective even when training data is limited.

Development of Novel High-Throughput Screening Assays for Unconventional Receptor Targets

To identify and characterize new morphinan derivatives, particularly biased agonists and allosteric modulators, robust and efficient screening methods are essential. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds.

Recent innovations in assay development include:

Bioluminescence-Based Assays: The "ClickArr" assay is a novel system that uses different colored luciferases to simultaneously measure the recruitment of both β-arrestin 1 and β-arrestin 2 to a receptor in the same cell. This allows for a more nuanced understanding of signaling bias, as different isoforms can have unique roles.

Cell-Based Western Assays: Plate-based immunocytochemical assays, such as the In-Cell Western (I-CW) system, provide a cheaper and higher-throughput alternative to traditional Western blotting for measuring downstream signaling events like ERK phosphorylation. These have been optimized for screening agonists acting on opioid receptors.

Receptor Internalization Assays: These HTS-compatible assays measure the internalization of fluorescently-tagged opioid receptors upon ligand binding, providing another method to quantify receptor activation and downstream processing.

Addressing Remaining Gaps in Structure-Function Understanding of Complex Morphinan Derivatives

Despite decades of research, significant gaps remain in our understanding of how the intricate structure of a morphinan derivative translates to its specific biological function.

Key challenges and research areas include:

The "Message-Address" Concept: This concept posits that a ligand contains a "message" component that triggers the biological response and an "address" component that directs it to a specific receptor subtype. wipo.int While this has been a useful framework, fully elucidating the structural determinants for the "address" and "message" for delta (DOR) and kappa (KOR) opioid receptors remains an active area of research. wipo.int

Role of Specific Structural Modifications: Targeted modifications at positions 5, 6, 14, and 17 of the morphinan skeleton are known to dramatically alter a compound's properties, switching it from an agonist to an antagonist or changing its receptor selectivity. nih.gov For example, a C-6 hydroxyl group is present in morphine, while N-substituents like cyclopropylmethyl can confer antagonist properties. nih.gov A deeper understanding of these structure-activity relationships (SAR) is crucial for designing ligands with desired profiles. nih.gov

Receptor Dimerization: Opioid receptors can form heterodimers (e.g., MOR-DOR dimers), and ligands binding to one receptor in the pair can allosterically modulate the function of the other. The physiological relevance and therapeutic potential of targeting these receptor complexes are still being explored.

Unconventional Interactions: The morphinan skeleton is a rigid and privileged scaffold that can interact with other receptors beyond the classic opioid family, highlighting the need to understand off-target effects and potential polypharmacology.

Q & A

Basic Research Questions

Q. How can researchers determine the molecular structure of C₂₈H₃₆Cl₂N₂O₅ experimentally?

- Methodology :

- Use X-ray crystallography to resolve the 3D arrangement of atoms, particularly for identifying stereochemistry and chlorine positions.

- Perform NMR spectroscopy (¹H, ¹³C, DEPT, and 2D techniques like COSY/HSQC) to analyze hydrogen and carbon environments, focusing on coupling patterns for chiral centers.

- Validate via high-resolution mass spectrometry (HRMS) to confirm molecular formula and isotopic patterns (e.g., Cl isotopes).

- Key Considerations :

- Cross-reference spectral data with computational models (DFT-based simulations) to resolve ambiguities in stereoisomerism .

- Document inconsistencies between experimental and theoretical data to refine synthesis protocols .

Q. What are the standard protocols for synthesizing C₂₈H₃₆Cl₂N₂O₅ in academic labs?

- Methodology :

- Optimize Schotten-Baumann reactions for acyl chloride intermediates, given the compound’s dichloro groups.

- Use reflux conditions with anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of sensitive functional groups.

- Data Contradiction Analysis :

- If yields vary (>10% deviation), test trace water content via Karl Fischer titration or adjust stoichiometric ratios of amine nucleophiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for C₂₈H₃₆Cl₂N₂O₅’s tautomeric forms?

- Methodology :

- Apply variable-temperature NMR to observe dynamic equilibria between tautomers.

- Compare IR spectroscopy results (stretching frequencies for carbonyl vs. enol groups) with computational vibrational analysis .

- Principal Contradiction Framework :

- Identify the dominant tautomer as the "principal aspect" of the contradiction (e.g., keto-enol equilibrium) and minor forms as secondary .

- Use constraint-based simulations to model over-constrained systems and isolate conflicting variables (e.g., solvent polarity effects) .

Q. What strategies optimize the enantiomeric purity of C₂₈H₃₆Cl₂N₂O₅ during asymmetric synthesis?

- Methodology :

- Screen chiral catalysts (e.g., BINOL-derived ligands) under DoE (Design of Experiment) protocols to assess enantioselectivity.

- Monitor reaction progress via HPLC with chiral columns and correlate retention times with ee (enantiomeric excess) values.

- Data Analysis :

- Resolve contradictions between theoretical and observed ee by testing solvent viscosity, temperature gradients, or catalyst degradation pathways .

Data Interpretation and Validation

Q. How should researchers validate conflicting bioactivity data for C₂₈H₃₆Cl₂N₂O₅ across assays?

- Methodology :

- Conduct meta-analysis of dose-response curves, isolating variables like cell line viability, solvent toxicity (DMSO vs. PBS), and assay detection limits.

- Apply principal component analysis (PCA) to identify outliers or batch effects in high-throughput screening data .

- Contradiction Mitigation :

- Classify contradictions as intrinsic (e.g., compound instability) or extrinsic (e.g., protocol deviations) and prioritize replication of intrinsic cases .

Comparative Analytical Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.